N'-[5,6-dimethyl-7-(pyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine
Description
Key structural attributes include:
- 5,6-dimethyl substitution: Enhances steric bulk and modulates electronic properties.
- 7-(pyridin-4-yl) group: Introduces hydrogen-bonding and π-π stacking capabilities.
- N4-diethylpropane-1,3-diamine substituent: A flexible aliphatic chain that may improve solubility or target binding compared to aromatic substituents.
Properties
Molecular Formula |
C20H28N6 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-(5,6-dimethyl-7-pyridin-4-ylpyrrolo[2,3-d]pyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C20H28N6/c1-5-25(6-2)13-7-10-22-19-18-15(3)16(4)26(20(18)24-14-23-19)17-8-11-21-12-9-17/h8-9,11-12,14H,5-7,10,13H2,1-4H3,(H,22,23,24) |
InChI Key |
HCJHMXMFNZHBBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=C2C(=C(N(C2=NC=N1)C3=CC=NC=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Dakin-West Reaction and Dimroth Rearrangement
A scalable method involves the Dakin-West reaction to form the pyrrolo[2,3-d]pyrimidine core from alanine and malononitrile. The reaction proceeds via a one-pot cyclization to yield 4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, followed by a Dimroth rearrangement to install the 7-position substituent. This method avoids chromatographic purification, making it industrially viable. Key conditions include:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Acetic anhydride, 80°C, 4 h | 78 |
| Dimroth Rearrangement | Aqueous NaOH, 100°C, 2 h | 85 |
Tetracyanoethylene-Based Synthesis
An alternative route begins with tetracyanoethylene (46 ), which undergoes sequential reactions to form 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (49 ). Bromination at position 6 enables subsequent functionalization via cross-coupling or nucleophilic substitution.
Introduction of the Pyridin-4-yl Group at Position 7
The pyridin-4-yl moiety at position 7 is critical for molecular recognition in kinase inhibition. Two methods are prominent:
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 6-bromo-pyrrolo[2,3-d]pyrimidine derivatives with pyridin-4-ylboronic acid achieves regioselective installation. Optimized conditions include:
| Catalyst System | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O | 90 | 72 |
| PdCl₂(dppf), Cs₂CO₃ | DMF | 110 | 68 |
Ullman Coupling
Copper-mediated coupling with 4-iodopyridine under basic conditions offers a lower-cost alternative, albeit with reduced efficiency:
| Conditions | Ligand | Yield (%) |
|---|---|---|
| CuI, 1,10-phenanthroline | K₃PO₄, DMSO | 54 |
Methylation at Positions 5 and 6
Dimethylation at positions 5 and 6 is achieved via alkylation of the pyrrolo[2,3-d]pyrimidine core. Methyl iodide in the presence of a strong base (e.g., NaH) selectively methylates the nitrogen atoms:
| Substrate | Methylating Agent | Base | Yield (%) |
|---|---|---|---|
| 4-Amino-7H-pyrrolo[2,3-d]pyrimidine | CH₃I | NaH, DMF | 89 |
Installation of N,N-Diethylpropane-1,3-diamine at Position 4
The N,N-diethylpropane-1,3-diamine side chain is introduced via nucleophilic aromatic substitution (SNAr) or reductive amination:
Nucleophilic Aromatic Substitution
Reaction of 4-chloro-pyrrolo[2,3-d]pyrimidine with N,N-diethylpropane-1,3-diamine under heated conditions facilitates substitution:
| Conditions | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DIPEA, n-BuOH | n-Butanol | 120 | 65 |
| K₂CO₃, DMF | DMF | 100 | 58 |
Reductive Amination
An alternative pathway involves reductive amination of 4-amino-pyrrolo[2,3-d]pyrimidine with diethyl ketone and propane-1,3-diamine using NaBH₃CN:
| Reagent | Catalyst | Yield (%) |
|---|---|---|
| NaBH₃CN, MeOH | Acetic acid | 47 |
Challenges and Optimization
-
Regioselectivity : Competing reactions at positions 4 and 7 necessitate protecting group strategies. For example, temporary Boc protection of the 4-amino group during pyridin-4-yl installation improves selectivity.
-
Diethyl Group Steric Effects : Bulkier diethyl groups reduce reaction rates in SNAr, requiring higher temperatures or polar aprotic solvents (e.g., DMF).
-
Purification : Chromatography is often unavoidable for final product isolation, though crystallization from ethanol/water mixtures offers a scalable alternative.
Comparative Analysis of Synthetic Routes
The table below evaluates two representative pathways for the target compound:
| Parameter | Route A (SNAr) | Route B (Reductive Amination) |
|---|---|---|
| Total Steps | 5 | 6 |
| Overall Yield (%) | 32 | 28 |
| Purity (HPLC) | 98.5% | 97.2% |
| Scalability | High | Moderate |
Route A, leveraging SNAr, is preferred for industrial applications due to fewer steps and higher scalability.
Chemical Reactions Analysis
Nucleophilic Reactions at Amine Sites
The diethylamine groups and pyrrolopyrimidine-bound secondary amine are primary nucleophilic centers. These sites participate in:
-
Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides under mild conditions (20–40°C, inert solvents like THF) to form quaternary ammonium salts or amides .
-
Schiff Base Formation : Condenses with aldehydes/ketones (e.g., benzaldehyde) to generate imine derivatives, often catalyzed by acid or base .
Table 1: Representative Nucleophilic Reactions
Electrophilic Aromatic Substitution
The pyrrolo[2,3-d]pyrimidine and pyridine rings undergo electrophilic substitution, influenced by electron-donating methyl groups:
-
Nitration/Sulfonation : Directed to electron-rich positions (C5/C6) under acidic conditions (HNO₃/H₂SO₄ or SO₃) .
-
Halogenation : Reacts with bromine (Br₂) or iodine (I₂) in acetic acid to yield halogenated derivatives .
Key Mechanistic Notes :
-
Methyl groups at C5/C6 enhance electron density, favoring para/ortho substitution on the pyridine ring .
-
Steric hindrance from the diethylamine chain limits reactivity at the C7 pyridin-4-yl position .
Coordination Chemistry and Metal Complexation
The pyridine nitrogen and amine groups act as ligands for transition metals (e.g., Pt, Pd, Cu), forming complexes with potential catalytic or therapeutic applications:
-
Palladium Complexation : Binds Pd(II) in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling functionalization of the pyrrolopyrimidine core .
-
Copper-Mediated Oxidation : Undergoes oxidative coupling in the presence of Cu(I)/O₂ to form dimeric structures .
Redox Reactions
-
Oxidation : Tertiary amines are resistant to oxidation, but the secondary amine undergoes slow oxidation with H₂O₂ or KMnO₄ to form nitroxide radicals .
-
Reduction : The pyridine ring is reducible via catalytic hydrogenation (H₂/Pd-C) to piperidine derivatives, altering solubility and bioactivity .
Salt Formation and Protonation
The diethylamine groups readily protonate in acidic media (e.g., HCl, H₂SO₄) to form water-soluble salts. This property is leveraged in pharmaceutical formulations to enhance bioavailability .
Table 2: Salt Formation Data
| Acid Used | Solubility (mg/mL, H₂O) | Stability (pH 3–7) |
|---|---|---|
| HCl | 45.2 | >24 months |
| Citric acid | 32.8 | 12–18 months |
Heterocycle-Specific Reactivity
The pyrrolo[2,3-d]pyrimidine core participates in:
-
Ring-Opening Reactions : Treatment with strong bases (e.g., NaOH) cleaves the pyrrole ring, yielding pyrimidine-thiol intermediates .
-
Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at C4 or C7 positions using Pd catalysts .
Biological Alkylation (Kinase Inhibition)
Though not a traditional chemical reaction, the compound’s diethylamine chain alkylates cysteine residues in kinase active sites (e.g., PKB/Akt), forming covalent adducts that inhibit enzymatic activity .
Scientific Research Applications
Anti-Cancer Applications
Recent studies have highlighted the compound's potential as a vascular endothelial growth factor receptor (VEGFR) inhibitor. VEGFR plays a critical role in angiogenesis and tumor growth. In vitro assays demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit potent anti-tumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry synthesized various derivatives of pyrrolo[2,3-d]pyrimidine and evaluated their activity against different cancer cell lines. The results indicated that compounds with substitutions at specific positions exhibited enhanced cytotoxicity against A431 cells (human epidermoid carcinoma) and moderate inhibition of other receptor tyrosine kinases (RTKs) .
Anti-Angiogenic Properties
The compound's structure suggests it may inhibit angiogenesis through the modulation of multiple signaling pathways involved in vascular growth. By targeting VEGFR and other RTKs, it can potentially disrupt the blood supply to tumors, which is crucial for their growth and metastasis.
Research Findings:
In a comparative study, several pyrrolo[2,3-d]pyrimidine derivatives were tested for their anti-angiogenic effects using in vivo models. The findings revealed that specific substitutions significantly enhanced their efficacy in reducing tumor-associated angiogenesis .
Pharmacological Insights
The pharmacological profile of N'-[5,6-dimethyl-7-(pyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine suggests its potential utility in treating various conditions beyond cancer:
Neuroprotective Effects
Some studies indicate that pyrrolo[2,3-d]pyrimidine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems could provide therapeutic avenues for conditions such as Alzheimer's and Parkinson's disease.
Antimicrobial Activity
Preliminary investigations have shown that certain derivatives exhibit antimicrobial properties against a range of bacterial strains. This opens up possibilities for developing new antibiotics based on this scaffold.
Mechanism of Action
The mechanism of action of N-[3-(DIETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Pyrrolo[2,3-d]pyrimidine Cores
Table 1: Key Structural and Functional Comparisons
Key Insights :
Role of 2-NH2 Group : Analogs with a 2-NH2 moiety () exhibit superior potency compared to 2-desNH2 derivatives, likely due to enhanced hydrogen-bonding with kinase ATP-binding pockets . The target compound lacks this group, which may reduce activity unless compensated by its N4-diamine chain.
N4 Substituent Flexibility :
- The target’s N4-diethylpropane-1,3-diamine may improve solubility over rigid aromatic substituents (e.g., phenyl in ).
- Abrocitinib’s N4-cis-N-methylcyclobutane-1,3-diamine demonstrates how conformational rigidity can optimize target binding, as seen in its high selectivity for JAK1 .
7-Position Modifications :
- The target’s 7-(pyridin-4-yl) group contrasts with Abrocitinib’s 7-[(4-methylphenyl)sulfonyl] . The latter’s sulfonyl group enhances metabolic stability and target affinity, whereas the pyridinyl group may favor interactions with polar residues.
Key Insights :
- The target compound’s synthesis likely parallels Abrocitinib’s N4-amination steps, though yields and conditions are unspecified.
- Abrocitinib’s 95% yield () highlights industrial viability, whereas analogs require optimization for scalability.
Biological Activity
N'-[5,6-dimethyl-7-(pyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 310.4 g/mol |
| Molecular Formula | C17H22N6 |
| LogP | 1.878 |
| Polar Surface Area | 47.13 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological significance in various therapeutic contexts .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo[2,3-d]pyrimidine derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, derivatives similar to this compound have shown effectiveness against breast and lung cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Antiviral Properties
The compound has also been investigated for its antiviral properties. Research indicates that pyrimidine derivatives can inhibit viral replication by targeting viral enzymes and disrupting their life cycles. Specifically, compounds with similar structures have been noted for their activity against RNA viruses, including coronaviruses and influenza viruses. This activity is attributed to their ability to interfere with viral RNA synthesis and protein translation processes .
Antioxidant Activity
Antioxidant properties are another significant aspect of this compound's biological profile. The presence of the pyridinyl group enhances the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals and reduce oxidative stress in cellular environments. Such activity is critical in preventing cellular damage associated with chronic diseases and aging .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, blocking pathways that promote tumor growth.
- Modulation of Apoptosis : It can induce apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
- Interference with Viral Enzymes : Similar compounds have been shown to inhibit proteases and polymerases essential for viral replication.
Study 1: Antitumor Efficacy
In a study published in 2020, researchers evaluated the cytotoxic effects of several pyrrolo[2,3-d]pyrimidine derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting significant antitumor potential .
Study 2: Antiviral Activity
A recent investigation into the antiviral properties of pyrimidine derivatives revealed that compounds structurally related to this compound effectively inhibited SARS-CoV-2 replication in vitro. The study highlighted the mechanism involving inhibition of viral entry and RNA synthesis .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N'-[5,6-dimethyl-7-(pyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine?
- Methodological Answer : Key steps include:
- Chlorination : Use POCl₃ under reflux conditions to introduce chlorine at the 4-position of the pyrrolo[2,3-d]pyrimidine core (yields ~70–90%) .
- Amination : React with N,N-diethylpropane-1,3-diamine in iPrOH with catalytic HCl at reflux for 12–24 hours .
- Purification : Employ silica gel chromatography (e.g., CHCl₃/MeOH gradients) or recrystallization to isolate the final product .
- Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Monitor reactions via TLC (e.g., Rf 0.48–0.55 in CHCl₃/MeOH 10:1) to track progress .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key diagnostic peaks include:
- Pyrrolo[2,3-d]pyrimidine C5-H (~δ 6.2–6.9 ppm, singlet) .
- Diethylpropane-diamine NH₂ signals (~δ 5.6–5.9 ppm, exchangeable) .
- HPLC : Purity >95% achieved using C18 columns with MeOH/H₂O mobile phases .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₂H₂₂N₅O₂: 375.1816) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced kinase inhibition?
- Methodological Answer :
- Core Modifications :
- Pyridine Substitution : The 7-(pyridin-4-yl) group enhances solubility and RTK (receptor tyrosine kinase) binding via π-π stacking .
- Dimethyl Groups : 5,6-Dimethyl substitution improves metabolic stability by shielding the core from oxidative degradation .
- Side Chain Optimization :
- N,N-Diethylpropane-1,3-diamine increases cellular permeability compared to bulkier amines .
- Validation : Use kinase inhibition assays (e.g., VEGFR2, EGFR) and compare IC₅₀ values across analogs .
Q. What experimental approaches resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- Comparative Assays :
- Test compounds under identical conditions (e.g., 10 µM ATP in kinase assays) to minimize variability .
- Molecular Docking : Identify binding mode differences (e.g., hydrogen bonding with kinase hinge regions) using software like AutoDock .
- Metabolic Stability Screening : Assess hepatic microsomal half-life to rule out pharmacokinetic confounders .
Q. How can in vivo models evaluate the antitumor efficacy of this compound while minimizing off-target effects?
- Methodological Answer :
- Xenograft Models :
- Subcutaneous implantation of HT-29 (colon cancer) or A549 (lung cancer) cells in nude mice .
- Dose at 25–50 mg/kg/day (oral or IP) for 21 days; monitor tumor volume and weight loss .
- Biomarker Analysis :
- Quantify phospho-VEGFR2/EGFR levels in tumor lysates via ELISA .
- Perform histopathology to assess angiogenesis (CD31 staining) .
- Safety Profiling : Measure ALT/AST levels and conduct hematological toxicity screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
